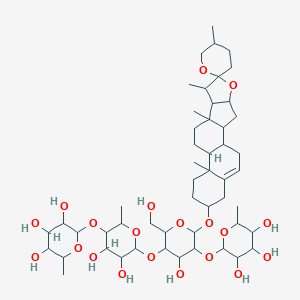
Diosgenin tetraglycoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diosgenin tetraglycoside is a steroidal saponin derived from the rhizomes of Paris polyphylla, a traditional Chinese medicinal herb. It is known for its potent pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diosgenin tetraglycoside can be synthesized through the glycosylation of steroidal sapogenins such as diosgenin and pennogenin. The process involves the use of glycosyltransferases, which catalyze the attachment of sugar moieties to the sapogenin backbone .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Paris polyphylla. The plant material is subjected to processes such as drying, grinding, and solvent extraction to isolate the steroidal saponins. Advanced techniques like ultrahigh-performance liquid chromatography (UPLC) are used to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Diosgenin tetraglycoside undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens (e.g., chlorine, bromine), under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Diosgenin tetraglycoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the glycosylation of steroidal sapogenins.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-cancer properties, particularly in gastric and lung cancers. .
Industry: Utilized in the development of pharmaceutical formulations and traditional Chinese medicine products.
Mecanismo De Acción
Diosgenin tetraglycoside exerts its effects through multiple molecular targets and pathways:
Induction of Ferroptosis: this compound down-regulates GPx4 expression, leading to the accumulation of lipid peroxides and subsequent cell death in cancer cells.
Inhibition of STAT3/NCOA4 Pathway: this compound inhibits the STAT3/NCOA4 pathway, reducing inflammation and oxidative stress in lung tissue.
Modulation of Iron Metabolism: this compound increases the level of Fe2+ by promoting NCOA4-dependent iron autophagy.
Comparación Con Compuestos Similares
Diosgenin tetraglycoside is part of a family of steroidal saponins found in Paris polyphylla. Similar compounds include:
Polyphyllin I: Known for its anti-cancer properties, particularly in liver cancer.
Polyphyllin II: Exhibits anti-inflammatory and anti-tumor activities.
Polyphyllin VII: Has been studied for its pharmacokinetics and tissue distribution.
Uniqueness of this compound: this compound stands out due to its potent ability to induce ferroptosis and modulate iron metabolism, making it a promising candidate for anti-cancer therapies .
Propiedades
Número CAS |
50773-42-7 |
|---|---|
Fórmula molecular |
C51H82O20 |
Peso molecular |
1015.2 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1 |
Clave InChI |
OZIHYFWYFUSXIS-XDNNTTNNSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
SMILES isomérico |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Pictogramas |
Irritant |
Sinónimos |
diosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside formosanin C Paris saponin II |
Origen del producto |
United States |
Q1: How does Polyphyllin B exert its anti-tumor effects in Gastric Cancer?
A1: Research suggests that Polyphyllin B exhibits anti-tumor activity in Gastric Cancer (GC) by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Specifically, Polyphyllin B downregulates the expression of GPx4, a key enzyme that protects cells from ferroptosis. [] This downregulation, coupled with the observed upregulation of proteins like TFR1 and NCOA4, suggests that Polyphyllin B may enhance iron uptake and intracellular iron availability, thereby contributing to ferroptosis. [] Further research is needed to fully elucidate the intricate interplay between Polyphyllin B and iron metabolism in GC.
Q2: What is the evidence for Polyphyllin B's interaction with the STAT3/NCOA4 pathway?
A2: While one study mentions Polyphyllin B's ability to inhibit the STAT3/NCOA4 pathway in the context of lung tissue injury, [] the provided abstract lacks detailed information. Further investigation into the specific mechanisms and implications of this interaction, particularly in relation to its anti-tumor effects, is warranted.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















